"Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate" chemical properties
"Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate" chemical properties
An In-depth Technical Guide to the Chemical Properties of Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate. This compound is a valuable heterocyclic building block in modern medicinal chemistry, serving as a constrained gamma-amino acid (GABA) analogue and a scaffold for the synthesis of complex molecular architectures. Its unique structure, featuring a primary amine, a lactam ring, and a sterically hindered tert-butyl ester, offers a versatile platform for drug discovery and development professionals. This document synthesizes data from analogous structures and established chemical principles to provide a detailed resource for researchers and scientists.
Introduction and Molecular Structure
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate is a derivative of 2-pyrrolidinone, a common motif in pharmaceuticals. The incorporation of an amino group at the 3-position and an N-acetic acid tert-butyl ester moiety makes it a conformationally restricted amino acid surrogate. This structural rigidity is highly sought after in drug design to improve binding affinity and selectivity for biological targets. The primary amine serves as a crucial handle for further chemical modification, while the tert-butyl ester provides a protected carboxylic acid that can be deprotected under specific acidic conditions.
Unless a specific stereoisomer is synthesized, the compound is typically produced as a racemic mixture at the C3 position of the pyrrolidinone ring.
Caption: Chemical Structure of Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-YL)acetate
Physicochemical Properties
No specific, experimentally determined physical properties for this exact compound are widely published. However, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₀H₁₈N₂O₃ | Calculated |
| Molecular Weight | 214.26 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Based on functional groups[1] |
| pKa (Amine) | ~8.5 - 9.5 (Predicted) | Typical for primary amines |
| LogP | ~0.5 (Predicted) | Estimated based on structure |
Synthesis and Purification
The most direct and logical synthesis of tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate is through the N-alkylation of 3-aminopyrrolidin-2-one with tert-butyl bromoacetate. This is a standard procedure for forming N-substituted lactams and amines.
Causality of Experimental Choices
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Starting Material: 3-Aminopyrrolidin-2-one (or its hydrochloride salt) is the core scaffold. If the hydrochloride salt is used, an additional equivalent of base is required for neutralization.
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Alkylating Agent: Tert-butyl bromoacetate is the reagent of choice for introducing the tert-butyl acetate moiety. It is commercially available and highly reactive in Sₙ2 reactions[2].
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Base: A non-nucleophilic base is critical to deprotonate the lactam nitrogen, making it nucleophilic for the subsequent alkylation. Sodium hydride (NaH) is a strong, irreversible base suitable for this purpose, ensuring complete deprotonation. Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can be used, often requiring heat. Triethylamine (TEA) can also be employed, primarily to scavenge HBr produced during the reaction[3].
-
Solvent: A polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and intermediates without interfering with the reaction mechanism.
-
Purification: Flash column chromatography on silica gel is the standard method for purifying the final product from unreacted starting materials and byproducts. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by the polarity of the compound.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 3-aminopyrrolidin-2-one (1.0 eq). Dissolve it in anhydrous THF.
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Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0°C.
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Alkylation: Add tert-butyl bromoacetate (1.2 eq) dropwise to the suspension. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
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Workup: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient eluent system (e.g., 0-10% methanol in dichloromethane) to yield the pure product.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods. The following are predicted spectral data based on the molecule's structure.
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¹H NMR (Proton NMR):
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δ ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group.
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δ ~1.7-2.0 ppm (multiplet, 1H) & ~2.3-2.6 ppm (multiplet, 1H): Protons at the C4 position of the pyrrolidinone ring.
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δ ~1.8-2.2 ppm (broad singlet, 2H): Protons of the primary amine (-NH₂).
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δ ~3.2-3.5 ppm (multiplet, 2H): Protons at the C5 position.
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δ ~3.6-3.8 ppm (multiplet, 1H): Proton at the C3 position.
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δ ~3.9-4.2 ppm (AB quartet or two doublets, 2H): Methylene protons of the acetate group (-N-CH₂-COO-).
-
-
¹³C NMR (Carbon NMR):
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δ ~28.0 ppm: Methyl carbons of the tert-butyl group.
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δ ~30-35 ppm: C4 carbon of the ring.
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δ ~45-50 ppm: C5 carbon of the ring.
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δ ~48-52 ppm: Methylene carbon of the acetate group.
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δ ~50-55 ppm: C3 carbon of the ring.
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δ ~81.0 ppm: Quaternary carbon of the tert-butyl group.
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δ ~168-172 ppm: Ester carbonyl carbon.
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δ ~174-178 ppm: Lactam carbonyl carbon.
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IR (Infrared) Spectroscopy:
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3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.
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2980-2960 cm⁻¹: C-H stretching of alkyl groups.
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~1735 cm⁻¹: C=O stretching of the tert-butyl ester.
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~1680 cm⁻¹: C=O stretching of the lactam amide.
-
-
Mass Spectrometry (MS):
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ESI-MS: Expected [M+H]⁺ peak at m/z = 215.14.
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Fragmentation: A characteristic loss of isobutylene (-56 Da) from the tert-butyl group is a common fragmentation pathway for tert-butyl esters under MS conditions.
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Reactivity and Applications
Chemical Reactivity
The molecule possesses three key functional groups that dictate its reactivity:
-
Primary Amine: The amine at the C3 position is nucleophilic and represents the primary site for derivatization. It readily undergoes acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones.
-
Tert-butyl Ester: This group is stable to most basic and nucleophilic conditions but is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the corresponding carboxylic acid. This orthogonality makes it an excellent protecting group in multi-step synthesis[4].
-
Lactam: The five-membered lactam ring is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
Applications in Drug Discovery and Development
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate is a valuable intermediate in medicinal chemistry. Its constrained cyclic nature makes it an attractive scaffold for designing peptidomimetics with improved metabolic stability and defined secondary structures.
-
Peptide and Peptoid Synthesis: It can be incorporated into peptide sequences to induce turns or act as a surrogate for natural amino acids, influencing the overall conformation and biological activity of the peptide[5].
-
Scaffold for Library Synthesis: The primary amine allows for the facile attachment of diverse R-groups via techniques like Ugi or other multi-component reactions, enabling the rapid generation of compound libraries for high-throughput screening[6].
-
Development of Enzyme Inhibitors: The pyrrolidinone core is found in various enzyme inhibitors. This building block provides a convenient starting point for synthesizing inhibitors of proteases, kinases, or other enzymes where a constrained scaffold can occupy a specific binding pocket.
Conclusion
Tert-butyl 2-(3-amino-2-oxopyrrolidin-1-yl)acetate is a versatile and synthetically accessible building block with significant potential in pharmaceutical research. Its well-defined structure and orthogonal functional groups provide chemists with a powerful tool for constructing novel molecular entities with tailored biological activities. This guide has outlined its core chemical properties, a reliable synthetic route, and its principal applications, offering a foundational resource for its use in the laboratory.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
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Supporting Information. (n.d.). [No Title Available]. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID, (S)-. Retrieved from [Link]
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ACS Publications. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). SELECTIVE TRIALKYLATION OF CYCLEN WITH tert-BUTYL BROMOACETATE. Retrieved from [Link]
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Dana Bioscience. (n.d.). tert-Butyl 2-(3-amino-2-oxopyrrolidin-1-yl)-2-phenylacetate 100mg. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 2-(3-(BOC-AMINO)-2-OXOPYRROLIDIN-1-YL)ACETIC ACID. Retrieved from [Link]
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PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]
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